molecular formula C17H22N4O2S B6061178 1-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol

1-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol

Cat. No. B6061178
M. Wt: 346.4 g/mol
InChI Key: VLTFPUKWPVLSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of indazole-based synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.

Mechanism of Action

1-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol exerts its effects on the endocannabinoid system by binding to the CB1 and CB2 receptors. This binding leads to the activation of various signaling pathways, resulting in the modulation of various physiological processes such as pain perception, appetite, and immune function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol include:
1. Analgesia: 1-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol has been found to have analgesic effects, which may be beneficial in the treatment of chronic pain.
2. Appetite Stimulation: 1-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol has been found to stimulate appetite, making it a potential candidate for the treatment of eating disorders.
3. Immune Modulation: 1-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol has been found to modulate the immune system, which may be beneficial in the treatment of various autoimmune disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol in lab experiments include its high potency and selectivity for the CB1 and CB2 receptors, making it a useful tool for investigating the endocannabinoid system. However, the limitations of using 1-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol in lab experiments include its potential toxicity and the lack of information on its long-term effects.

Future Directions

Some of the future directions for the research on 1-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol include:
1. Investigation of its potential therapeutic applications in the treatment of various disorders such as chronic pain, neurodegenerative disorders, and cancer.
2. Investigation of its long-term effects on the endocannabinoid system and its potential toxicity.
3. Development of more selective and potent synthetic cannabinoids based on the structure of 1-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol.

Synthesis Methods

The synthesis of 1-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol involves the reaction of 1-(4-chlorobenzyl)-1H-indazole-3-carboxylic acid with piperidine and methylthio-1H-1,2,3-triazole-4-carboxamide in the presence of a catalyst such as triethylamine. The resulting compound is then reduced to form 1-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol.

Scientific Research Applications

1-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol has been used in various scientific research studies to investigate its effects on the endocannabinoid system and its potential therapeutic applications. Some of the research areas where 1-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol has been studied include:
1. Pain Management: 1-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol has been found to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
2. Neuroprotection: Studies have shown that 1-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol has neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.
3. Cancer Treatment: 1-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol has been found to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.

properties

IUPAC Name

[4-[4-(1-hydroxyethyl)triazol-1-yl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-12(22)16-11-21(19-18-16)14-7-9-20(10-8-14)17(23)13-3-5-15(24-2)6-4-13/h3-6,11-12,14,22H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTFPUKWPVLSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol

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